![molecular formula C24H30O2Si B14205422 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol CAS No. 827624-24-8](/img/structure/B14205422.png)
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is a complex organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The presence of the tert-butyl(diphenyl)silyl group provides increased stability against acidic and nucleophilic conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:
Starting Material: The hydroxyl-containing compound is dissolved in an anhydrous solvent.
Addition of Base: A base such as imidazole or pyridine is added to the solution.
Addition of tert-Butyl(diphenyl)silyl Chloride: The silylating agent is added dropwise to the reaction mixture.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.
Analyse Chemischer Reaktionen
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The silyl ether group can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Protecting Group: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive hydroxyl groups during various reaction steps.
Biological Studies: Employed in the synthesis of biologically active molecules for studying their effects and mechanisms of action.
Wirkmechanismus
The primary function of 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is to act as a protecting group for hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group against acidic and nucleophilic attack. The protection is achieved through the formation of a silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions.
Vergleich Mit ähnlichen Verbindungen
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol can be compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less steric hindrance compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More resistant to acidic conditions but less stable in the presence of fluoride ions.
Trimethylsilyl (TMS): Easier to remove but less stable under acidic conditions.
The unique combination of steric bulk and electronic effects makes tert-butyl(diphenyl)silyl a preferred choice for protecting primary hydroxyl groups in complex synthetic routes.
Eigenschaften
CAS-Nummer |
827624-24-8 |
|---|---|
Molekularformel |
C24H30O2Si |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
1-[tert-butyl(diphenyl)silyl]oxy-6-methylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C24H30O2Si/c1-20(2)16-17-21(25)18-19-26-27(24(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,21,25H,1,18-19H2,2-5H3 |
InChI-Schlüssel |
BSHZEOVHLCXFLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C#CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


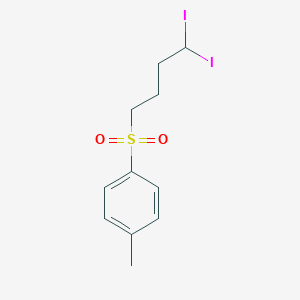
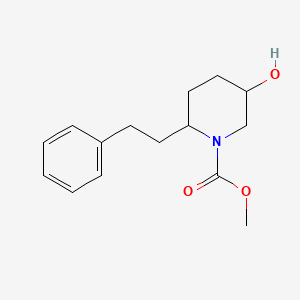
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
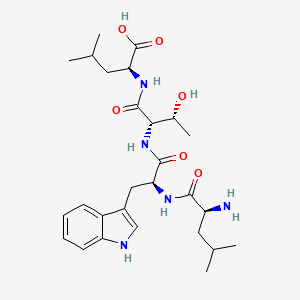
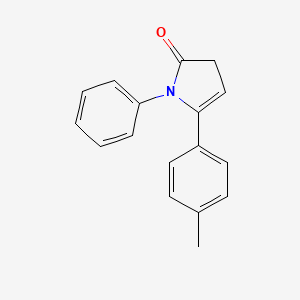
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
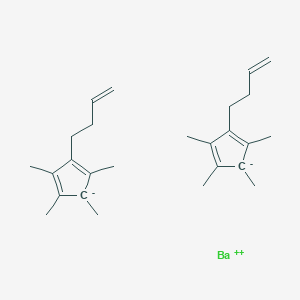
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
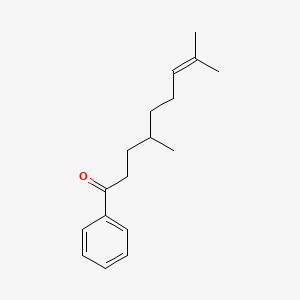
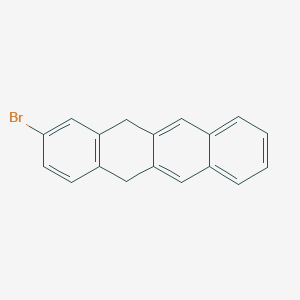
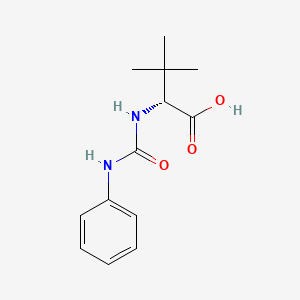
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
